molecular formula C19H20INOSi B12599401 N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide CAS No. 646029-38-1

N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide

Cat. No.: B12599401
CAS No.: 646029-38-1
M. Wt: 433.4 g/mol
InChI Key: YUVKDQKZVSYPQE-UHFFFAOYSA-N
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Description

N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide is a complex organic compound that belongs to the benzamide family. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is characterized by the presence of benzyl, iodo, and trimethylsilyl ethynyl groups attached to the benzamide core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride can be used for substitution reactions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Coupling: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit amyloid-beta aggregation, which is relevant in the context of Alzheimer’s disease . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylbenzamide
  • N-Phenethylbenzamide
  • N-Benzyloxybenzamide

Comparison

Compared to similar compounds, N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide is unique due to the presence of the iodo and trimethylsilyl ethynyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to participate in diverse chemical reactions and its potential biological activities set it apart from other benzamide derivatives .

Properties

CAS No.

646029-38-1

Molecular Formula

C19H20INOSi

Molecular Weight

433.4 g/mol

IUPAC Name

N-benzyl-2-iodo-N-(2-trimethylsilylethynyl)benzamide

InChI

InChI=1S/C19H20INOSi/c1-23(2,3)14-13-21(15-16-9-5-4-6-10-16)19(22)17-11-7-8-12-18(17)20/h4-12H,15H2,1-3H3

InChI Key

YUVKDQKZVSYPQE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2I

Origin of Product

United States

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